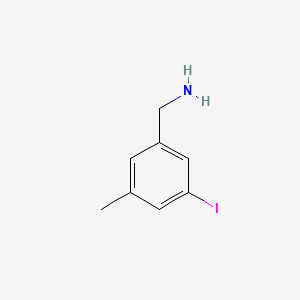
2-Chloro-5-ethenyl-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-methyl-5-vinylpyridine is an organic compound with the molecular formula C8H8ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the third position, and a vinyl group at the fifth position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-5-vinylpyridine can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with phosgene (COCl2) in the presence of a base such as trimethylamine. This reaction typically occurs at temperatures ranging from -30°C to +50°C. The intermediate formed, trimethyl (5-methylpyridin-2-yl)ammonium chloride, is then reacted with phosgene at higher temperatures (50°C to 150°C) to yield 2-Chloro-3-methyl-5-vinylpyridine .
Industrial Production Methods
Industrial production of 2-Chloro-3-methyl-5-vinylpyridine often involves large-scale chemical processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as precise temperature control and the use of catalysts, are common in industrial settings to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-methyl-5-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Polymerization: The vinyl group allows for polymerization reactions, forming polyvinylpyridine derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used for substitution reactions.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are commonly used for polymerization.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used for oxidation reactions.
Major Products
Substitution: Products include various substituted pyridines.
Polymerization: Polyvinylpyridine derivatives.
Oxidation: Pyridine N-oxides.
Aplicaciones Científicas De Investigación
2-Chloro-3-methyl-5-vinylpyridine has several applications in scientific research:
Chemistry: Used as a monomer for the synthesis of polymers and resins.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-methyl-5-vinylpyridine involves its interaction with various molecular targets. The vinyl group allows for polymerization, while the chlorine and methyl groups influence its reactivity and binding properties. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes or biological interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-vinylpyridine: Similar structure but lacks the chlorine atom.
2-Chloro-5-methylpyridine: Similar structure but lacks the vinyl group.
3-Methyl-5-vinylpyridine: Similar structure but lacks the chlorine atom at the second position.
Uniqueness
2-Chloro-3-methyl-5-vinylpyridine is unique due to the combination of the chlorine, methyl, and vinyl groups on the pyridine ring. This unique combination imparts distinct chemical properties, making it valuable for specific applications in polymer chemistry, catalysis, and material science .
Propiedades
Fórmula molecular |
C8H8ClN |
|---|---|
Peso molecular |
153.61 g/mol |
Nombre IUPAC |
2-chloro-5-ethenyl-3-methylpyridine |
InChI |
InChI=1S/C8H8ClN/c1-3-7-4-6(2)8(9)10-5-7/h3-5H,1H2,2H3 |
Clave InChI |
DVWNAUCMKCJBHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1Cl)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


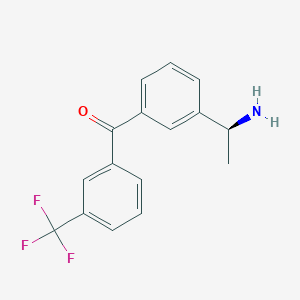

![7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione](/img/structure/B13120681.png)
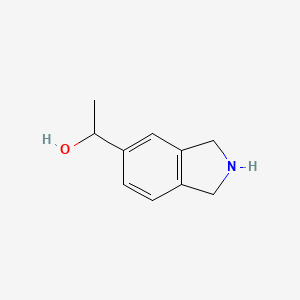

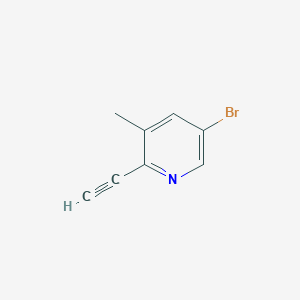
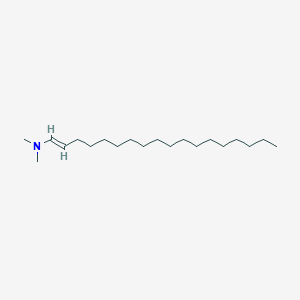
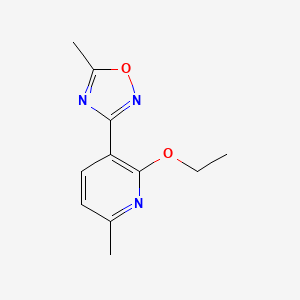
![6-Amino-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester](/img/structure/B13120708.png)
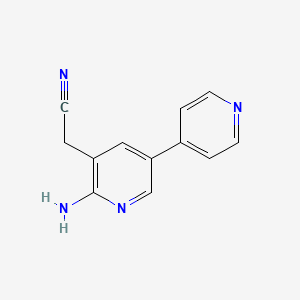

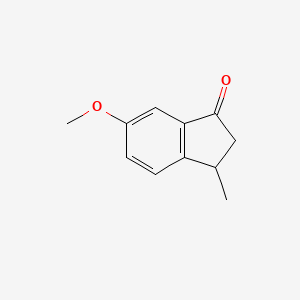
![2-Chlorothieno[2,3-b]thiophene](/img/structure/B13120737.png)
